1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a complex organic compound that features a naphthalene moiety linked to a tetrahydropyrazolo[1,5-a]pyridine ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:
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Formation of the Naphthalen-1-ylmethylamine Intermediate:
- Starting with naphthalene, a Friedel-Crafts alkylation reaction is performed using formaldehyde and hydrochloric acid to produce naphthalen-1-ylmethanol.
- The naphthalen-1-ylmethanol is then converted to naphthalen-1-ylmethylamine through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
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Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine Intermediate:
- The tetrahydropyrazolo[1,5-a]pyridine ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-pyridylhydrazine and an appropriate aldehyde or ketone under acidic conditions.
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Coupling Reaction:
- The final step involves the coupling of naphthalen-1-ylmethylamine with the tetrahydropyrazolo[1,5-a]pyridine intermediate in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under Friedel-Crafts conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of novel therapeutic agents targeting various diseases.
Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Organic Synthesis: Employed as a building block for the construction of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the tetrahydropyrazolo[1,5-a]pyridine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-5-yl)urea
- 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-6-yl)urea
Uniqueness: 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific substitution pattern and the presence of both naphthalene and tetrahydropyrazolo[1,5-a]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-8,10,16H,9,11-13H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYYGJRTJTYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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